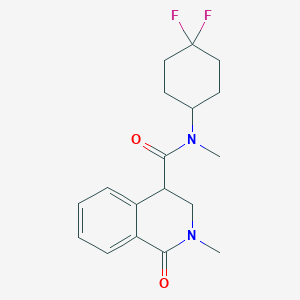![molecular formula C15H20N4O2 B7358723 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide](/img/structure/B7358723.png)
2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. This compound is also known as LJI308 and has been studied for its potential use in cancer treatment and as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide involves the inhibition of a specific enzyme called cyclin-dependent kinase 4/6 (CDK4/6). This enzyme is involved in the regulation of cell cycle progression, and its inhibition by LJI308 leads to the arrest of cancer cells in the G1 phase of the cell cycle. This, in turn, leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been found to have a high degree of selectivity towards CDK4/6, which minimizes its off-target effects. Additionally, it has been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life, which makes it a promising candidate for further clinical development.
実験室実験の利点と制限
The advantages of using 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide in lab experiments include its high degree of selectivity towards CDK4/6, its good pharmacokinetic properties, and its potential use in cancer treatment. However, one of the limitations of using this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the research and development of 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
3. Development of new formulations or delivery methods to improve the solubility and bioavailability of the compound.
4. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Exploration of the mechanisms underlying the selectivity of this compound towards CDK4/6, which could lead to the development of new and more effective cancer therapies.
In conclusion, this compound is a promising compound that has the potential to be used in various fields of research, particularly in the treatment of cancer. Its high degree of selectivity towards CDK4/6, good pharmacokinetic properties, and potential use in combination with other cancer therapies make it an attractive candidate for further research and development.
合成法
The synthesis of 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing this compound involves the reaction of 1-(1H-indazol-6-ylmethyl)piperidine-3,4-diol with acetic anhydride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for further research.
特性
IUPAC Name |
2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c16-14(20)7-15(21)4-1-5-19(10-15)9-11-2-3-12-8-17-18-13(12)6-11/h2-3,6,8,21H,1,4-5,7,9-10H2,(H2,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGWIPKCAQIJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)C=NN3)(CC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7358650.png)
![5-chloro-N-[(2S,3R)-1-cyclopropyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B7358655.png)
![4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide](/img/structure/B7358679.png)
![3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile](/img/structure/B7358686.png)
![2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7358690.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane](/img/structure/B7358698.png)
![1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B7358705.png)
![1-(6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)-3-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]urea](/img/structure/B7358708.png)
![N-(3,6-dihydro-2H-pyran-4-ylmethyl)-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide](/img/structure/B7358712.png)
![3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid](/img/structure/B7358719.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine](/img/structure/B7358741.png)
![6-methoxy-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7358749.png)
![3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one](/img/structure/B7358757.png)